molecular formula C12H14N2O3S B12136461 ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate

ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate

Cat. No.: B12136461
M. Wt: 266.32 g/mol
InChI Key: HYFMBMJOOZWFLT-UHFFFAOYSA-N
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Description

Ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core substituted with an ethyl group at the 6-position and an ethoxycarbonylmethyl group at the 3-position. This structure is synthesized via alkylation reactions, typically involving ethyl chloroacetate and potassium carbonate under reflux conditions in dry acetone, yielding moderate to high purity (70% yield, m.p. 135–137°C) . Key spectroscopic data include IR absorption bands at 1753 cm⁻¹ (ester C=O) and 1655 cm⁻¹ (pyrimidinone C=O), alongside distinct NMR signals (e.g., δ 1.24 ppm for CH₃ and δ 8.50 ppm for pyrimidine-H) . Its molecular formula (C₁₀H₆N₂OS₂) and elemental analysis (C: 51.27%, H: 2.58%, N: 11.96%, S: 27.37%) confirm structural integrity .

The compound’s bioactivity, particularly in anti-breast cancer studies, is linked to its ability to inhibit tumor cell proliferation, though specific IC₅₀ values and mechanisms require further elucidation .

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

ethyl 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate

InChI

InChI=1S/C12H14N2O3S/c1-3-8-5-9-11(18-8)13-7-14(12(9)16)6-10(15)17-4-2/h5,7H,3-4,6H2,1-2H3

InChI Key

HYFMBMJOOZWFLT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)N=CN(C2=O)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

Ethyl cyanoacetate, a ketone (e.g., 3-pentanone for the 6-ethyl group), and elemental sulfur undergo condensation in the presence of a base such as triethylamine or morpholine. The reaction proceeds via a three-component mechanism:

  • Knoevenagel condensation between the ketone and ethyl cyanoacetate.

  • Sulfur incorporation to form the thiophene ring.

  • Amination at the 2-position.

Example conditions :

  • Ketone : 3-Pentanone (2.0 mol)

  • Ethyl cyanoacetate : 1.0 mol

  • Sulfur : 1.0 mol

  • Base : Morpholine (1.0 mol) in ethanol

  • Temperature : 60°C for 3 hours

  • Yield : 70%

Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one

The 2-aminothiophene-3-carboxylate intermediate is cyclized using formamide or ammonium acetate under reflux to form the pyrimidinone ring.

Optimized protocol :

  • Reactant : Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (0.654 mol)

  • Cyclizing agent : Potassium thiocyanate (1.963 mol) in 1,4-dioxane and 10% HCl

  • Conditions : Reflux for 4 hours

  • Yield : 54–58%

Functionalization at the 3-Position: Alkylation with Ethyl Chloroacetate

The 3-position of the thieno[2,3-d]pyrimidin-4(3H)-one core is alkylated with ethyl chloroacetate to introduce the acetate group.

Base-Catalyzed Alkylation

Method A (K₂CO₃ in DMF) :

  • Substrate : 6-Ethyl-thieno[2,3-d]pyrimidin-4(3H)-one (1.0 mol)

  • Alkylating agent : Ethyl chloroacetate (1.5 mol)

  • Base : K₂CO₃ (1.2 mol)

  • Solvent : DMF at 80°C for 12 hours

  • Workup : Dilution with chilled water, filtration, and crystallization

  • Yield : 81.3%

Method B (KOH in Ethanol) :

  • Substrate : 5,6-Dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (0.382 mol)

  • Alkylating agent : Ethyl chloroacetate (0.458 mol)

  • Base : KOH (0.458 mol) in ethanol

  • Conditions : Reflux for 2 hours

  • Yield : 58%

Comparative Analysis of Alkylation Conditions

ParameterMethod A (K₂CO₃/DMF)Method B (KOH/Ethanol)
Temperature80°CReflux (~78°C)
Reaction Time12 hours2 hours
Solvent PolarityHigh (DMF)Moderate (Ethanol)
Yield81.3%58%

Method A offers superior yields due to the polar aprotic solvent (DMF), which stabilizes the transition state during nucleophilic substitution.

Alternative Pathways and Byproduct Management

Side Reactions

  • Over-alkylation : Excess ethyl chloroacetate may lead to di-alkylated products. Mitigated by stoichiometric control.

  • Ester hydrolysis : Basic conditions can hydrolyze the ethyl acetate group. Minimized by avoiding aqueous workup at high pH.

Purification Techniques

  • Crystallization : Ethyl acetate/petroleum ether mixtures (e.g., 20% ethyl acetate) remove unreacted starting materials.

  • Chromatography : Silica gel chromatography with petroleum ether/ethyl acetate gradients resolves closely related derivatives.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) :

    • δ 1.21 (t, 3H, CH₃ of ethyl), 2.12 (s, 3H, CH₃ at C6), 4.13 (q, 2H, OCH₂CH₃), 3.64 (s, 2H, CH₂COO).

  • IR (KBr) :

    • 1738 cm⁻¹ (C=O of ester), 1660 cm⁻¹ (C=O of pyrimidinone).

Scale-Up and Industrial Feasibility

Key considerations :

  • Solvent recovery : DMF and ethanol are recycled via distillation.

  • Catalyst load : Tributylammonium bromide (TBAB) in Method A enhances reaction rate but requires post-reaction removal .

Chemical Reactions Analysis

  • Ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate can undergo various reactions:

      Substitution: It can react with nucleophiles (e.g., amines) to form substituted derivatives.

      Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.

      Acylation: The ethyl acetate group can be hydrolyzed to yield the corresponding carboxylic acid.

  • Common reagents include nucleophiles, oxidizing agents, and reducing agents.
  • Scientific Research Applications

    Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant biological activities, including:

    • Antimicrobial Effects : Ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate has shown potential as an antimicrobial agent. Studies suggest that derivatives of similar structures possess activity against various pathogens .
    • Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro assays indicate that it can inhibit the proliferation of cancer cell lines, suggesting its role as a lead compound in cancer therapy .
    • Anti-inflammatory Effects : Preliminary research suggests that this compound may modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases .

    Case Study 1: Anticancer Activity

    A study published in the Tropical Journal of Pharmaceutical Research evaluated various thieno[2,3-d]pyrimidine derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited low IC50 values against several cancer cell lines, demonstrating strong anticancer activity compared to standard chemotherapy agents .

    Case Study 2: Antimicrobial Evaluation

    In another investigation focused on antimicrobial properties, derivatives of thieno[2,3-d]pyrimidines were assessed for their efficacy against common bacterial strains. The findings highlighted significant antimicrobial activity correlating with structural modifications similar to those found in this compound .

    Mechanism of Action

    • The exact mechanism of action remains elusive, but it likely interacts with specific molecular targets or pathways.
    • Further research is needed to elucidate its biological effects.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The structural and functional uniqueness of ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate becomes evident when compared to analogous thieno- and furopyrimidine derivatives. Below is a detailed analysis:

    Table 1: Structural and Functional Comparison of this compound and Analogues

    Compound Name Core Structure Substituents/R-Groups Molecular Weight Key Applications/Properties References
    This compound Thieno[2,3-d]pyrimidine 6-Ethyl, 3-(ethoxycarbonylmethyl) 234.29 g/mol Anti-cancer (breast cancer), moderate cytotoxicity
    Methyl [(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate Thieno[2,3-d]pyrimidine 5,6-Dimethyl, 2-(methylsulfanyl), 3-ethyl 324.43 g/mol Unknown (structural analog with enhanced lipophilicity)
    Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine 6-Methyl, 4-(thietan-3-yloxy), 2-(ethylthio) 314.40 g/mol Intermediate for antiviral agents
    (6-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid Thieno[2,3-d]pyrimidine 6-Methyl, 3-(carboxymethyl) 224.24 g/mol Potential prodrug (carboxylic acid functionality)
    Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate Furo[2,3-d]pyrimidine 5,6-Dimethyl, 3-(ethoxycarbonylmethyl) 250.25 g/mol Antibacterial/antifungal candidate (furan vs. thiophene)

    Key Differences and Implications

    Thietan-3-yloxy substitution in Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate introduces a strained three-membered ring, which may enhance binding to enzymatic pockets in antiviral targets .

    Substituent Effects: Ethyl vs. Ester vs. Carboxylic Acid: The ethoxycarbonylmethyl group in the target compound offers better cell permeability than the carboxylic acid derivative , though the latter may exhibit stronger hydrogen-bonding capacity.

    Biological Activity: Thienopyrimidines generally show stronger anti-cancer activity compared to furopyrimidines due to sulfur’s electron-withdrawing effects, which stabilize interactions with DNA or kinase targets . Derivatives with hydrazide or thiazolidinone moieties (e.g., compounds 4–9 in ) demonstrate enhanced cytotoxicity, suggesting that further functionalization of the target compound could optimize therapeutic efficacy.

    Synthetic Routes: The target compound is synthesized via alkylation of a pyrimidinone precursor , whereas analogs like and require multi-step reactions involving thiirane or glycine ester intermediates, leading to lower yields (e.g., 60–80% for ).

    Biological Activity

    Ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a compound belonging to the thieno[2,3-d]pyrimidine class, recognized for its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis methods, and potential applications in medicinal chemistry.

    Chemical Structure and Properties

    This compound is characterized by its unique thieno[2,3-d]pyrimidine framework, which includes:

    • Pyrimidine ring : Fused with a thiophene moiety.
    • Functional groups : An ethyl group at the 6-position and an oxo group at the 4-position, enhancing its reactivity.

    The molecular formula is C10H12N4O2SC_{10}H_{12}N_4O_2S, with a molecular weight of approximately 252.29 g/mol.

    Biological Activities

    Research indicates that compounds in the thieno[2,3-d]pyrimidine class exhibit significant biological activities:

    • Antimicrobial Activity : this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various resistant pathogens, suggesting potential applications in treating infections caused by bacteria such as Pseudomonas aeruginosa .
    • Anticancer Properties : The compound's ability to modulate biological pathways makes it a candidate for anticancer drug development. Its structure may allow it to interact with specific enzymes and receptors involved in cancer progression .
    • Enzyme Inhibition : Molecular docking studies have indicated that this compound may act as an enzyme inhibitor, targeting pathways relevant to various diseases. This property is crucial for further pharmacological exploration .

    Synthesis Methods

    The synthesis of this compound can be achieved through several chemical reactions involving starting materials that include thiophene derivatives and pyrimidine precursors. The specific synthetic routes can influence the yield and purity of the final product.

    Antimicrobial Efficacy

    A study evaluating the antibacterial effects of ethyl acetate extracts containing this compound revealed significant activity against Pseudomonas aeruginosa. The time-kill assay demonstrated that concentrations ranging from 12.5 to 100 µg/ml effectively reduced bacterial viability over time .

    Enzyme Interaction Studies

    Molecular docking studies have been conducted to predict the binding affinity of this compound to various enzymes involved in disease pathways. These studies are essential for understanding the compound's mechanism of action and guiding further optimization .

    Comparative Analysis with Similar Compounds

    The following table compares this compound with structurally similar compounds:

    Compound NameStructureSimilarity Index
    Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylateStructure0.68
    7-Bromothieno[3,2-d]pyrimidin-4(3H)-oneStructure0.69
    Methyl 2-(thienopyrimidinyl)acetateStructure0.55

    This table highlights how this compound may possess unique biological activities compared to its analogs due to its specific substitution pattern.

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